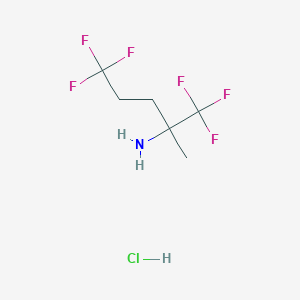

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H9F6N·HCl. It is known for its unique structural properties, which include the presence of six fluorine atoms and a methyl group attached to a pentan-2-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride typically involves the reaction of hexafluoroacetone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and distillation to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-2-methylpentan-2-one, while reduction may produce hexafluoro-2-methylpentan-2-amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is being investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability.

Case Study: Antiviral Activity

Research has indicated that fluorinated amines can exhibit antiviral properties. A study demonstrated that derivatives of hexafluoro amines showed promising activity against viral infections by interfering with viral replication processes .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials with specific properties such as hydrophobicity and chemical resistance.

Applications:

- Fluoropolymer Synthesis : Used as a precursor in the synthesis of fluorinated polymers which are known for their non-stick and chemical-resistant properties.

- Coatings : Its application in coatings can enhance durability and resistance to harsh environmental conditions.

Data Table: Properties of Fluorinated Coatings

| Property | Fluorinated Coating | Conventional Coating |

|---|---|---|

| Chemical Resistance | High | Moderate |

| Thermal Stability | Excellent | Good |

| Surface Energy | Low | High |

Environmental Science

The environmental implications of fluorinated compounds are significant due to their persistence and potential toxicity. Research efforts focus on understanding the degradation pathways of such compounds in the environment.

Case Study: Environmental Impact Assessment

A study assessed the persistence of hexafluoro amines in aquatic environments. Results suggested that these compounds could accumulate in water systems, raising concerns about their ecological impact .

Wirkmechanismus

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-one

- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-ol

- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine

Uniqueness

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in applications requiring high solubility and stability.

Biologische Aktivität

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C6H9F6N·HCl. Its unique structure, characterized by six fluorine atoms and a methyl group on a pentan-2-amine backbone, contributes to its notable chemical and biological properties. This compound is increasingly utilized in various scientific research applications due to its distinctive characteristics.

- Molecular Formula : C6H9F6N·HCl

- IUPAC Name : 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine hydrochloride

- CAS Number : 2305252-33-7

- Physical Form : Powder

- Purity : ≥95%

The presence of multiple fluorine atoms enhances the compound's reactivity and stability compared to non-fluorinated analogs. The hydrochloride form increases its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms contribute to strong interactions with target proteins, potentially modulating their activity. This mechanism can lead to various biological effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction : It can alter the binding affinity of proteins for substrates or other interacting partners.

Research Findings

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

-

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens. For instance:

- MIC values against E. coli and Staphylococcus aureus were reported at concentrations comparable to known antimicrobial agents.

-

Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines:

- Studies on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells revealed IC50 values indicating moderate antiproliferative effects.

- Enzyme Interaction Studies : Computational studies have shown that the compound interacts favorably with active sites of key enzymes involved in metabolic processes.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amines:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroacetone | Moderate enzyme inhibition | Less stable than hexafluorinated counterparts |

| 1-Hexafluoroacetylacetone | Antimicrobial properties | Forms metal-chelate complexes enhancing stability |

The unique structural features of this compound contribute to its enhanced solubility and stability compared to similar compounds.

Eigenschaften

IUPAC Name |

1,1,1,5,5,5-hexafluoro-2-methylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6N.ClH/c1-4(13,6(10,11)12)2-3-5(7,8)9;/h2-3,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLBRUIGVZJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.